molecular formula C12H18N2 B3418607 2-Benzyl-1-methylpiperazine CAS No. 1263481-99-7

2-Benzyl-1-methylpiperazine

Cat. No.: B3418607
CAS No.: 1263481-99-7
M. Wt: 190.28 g/mol
InChI Key: BYCJMYBUFIKCPP-UHFFFAOYSA-N
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Description

2-Benzyl-1-methylpiperazine is a piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Piperazine-based compounds are frequently investigated for their interactions with central nervous system targets. Specifically, structural analogs of this compound, such as 1-benzyl-4-methylpiperazine (MBZP), are known to exhibit stimulant properties and have been studied for their effects on monoamine neurotransmission . These related compounds act as substrates for monoamine transporters, promoting the non-exocytotic release of dopamine and norepinephrine, and inhibiting their reuptake, leading to elevated synaptic concentrations of these neurotransmitters . Due to these mechanisms, piperazine derivatives serve as important research tools for studying neurotransmitter release, transporter function, and receptor interactions in vitro. The benzylpiperazine core is also a key pharmacophore in the development of ligands for sigma receptors (σ1R), a unique chaperone protein implicated in the modulation of nociception and neuropathic pain . Researchers utilize these compounds to explore novel pathways for pain management and to understand the role of sigma receptors in various neurological conditions . The historical context of benzylpiperazines includes their previous investigation as potential antidepressants and their misuse in "legal high" products, underscoring the importance of strict pharmacological and toxicological research . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions and in compliance with all local and national regulations governing the use of such chemicals.

Properties

IUPAC Name

2-benzyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCJMYBUFIKCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595423
Record name 2-Benzyl-1-methylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290832-49-4, 1263481-99-7
Record name 2-Benzyl-1-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1-methylpiperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylpiperazine can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperazine with benzyl halides. The reaction typically proceeds under basic conditions, using a base such as sodium hydride or potassium carbonate to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction with the benzyl halide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes N-oxidation at the secondary amine group. Key oxidizing agents and outcomes include:

Oxidizing AgentProduct FormedReaction ConditionsReference
H₂O₂N-oxide derivativeMild aqueous conditions, 20-25°C
KMnO₄Ring-opened carbonyl compoundsAcidic or neutral media

The N-oxide derivatives are stabilized by resonance and exhibit increased polarity, making them useful in pharmaceutical intermediates .

Reduction Reactions

Reductive transformations primarily target the benzyl group or nitrogen centers:

Reducing AgentProduct FormedSelectivityYield (%)Reference
H₂/Pd-C1-MethylpiperazineBenzyl group removal75–90
LiAlH₄Secondary amine derivativesSelective N-reduction60–80

Hydrogenolysis of the benzyl group is a key step in synthesizing unsubstituted piperazine analogs.

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides under basic conditions:

text
2-Benzyl-1-methylpiperazine + R-X → 2-Benzyl-1-methyl-4-R-piperazine

Example:

  • Ethyl bromoacetate yields 4-(ethoxycarbonylmethyl) derivatives .

Acylation

Acyl halides form amides at the nitrogen:

text
This compound + R-COCl → N-acylated derivative

Notable reagents:

  • Acetyl chloride (room temperature, 85% yield) .

Substitution Reactions

The benzyl group enables electrophilic aromatic substitution (EAS), though steric hindrance limits reactivity:

Reaction TypeReagents/ConditionsProductReference
Friedel-CraftsAlCl₃, R-XPara-substituted analogs
Ullmann CouplingCu(OAc)₂, aryl boronic acidBiaryl piperazine derivatives

Example:

  • Coupling with 4-(benzyloxy)phenylboronic acid under oxygen yields 4-(4-benzyloxyphenyl) derivatives (40% yield) .

Coordination Chemistry

The nitrogen lone pairs facilitate metal complex formation:

Metal IonLigand StructureApplicationReference
Cu(II)Tetradentate N,N'-chelateCatalytic oxidation
Cd(II)Macrocyclic complexesLuminescence studies

These complexes are characterized by X-ray crystallography and UV-Vis spectroscopy .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 2-Benzyl-1-methylpiperazine is used as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in developing new drugs.
  • Industry It is used to produce specialty chemicals and as a precursor in synthesizing various piperazine derivatives.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound to form corresponding N-oxides.
  • Reduction Reducing agents such as lithium aluminum hydride can yield reduced derivatives.
  • Substitution Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions :

  • Oxidation : Potassium permanganate in an aqueous medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Halides or amines in the presence of a suitable base.

Major Products Formed :

  • Oxidation : N-oxides of (R)-2-Benzyl-1-methylpiperazine.
  • Reduction : Reduced derivatives with altered functional groups.
  • Substitution : Substituted piperazine derivatives with different functional groups replacing the benzyl group.

Uniqueness

(R)-2-Benzyl-1-methylpiperazine is unique due to its chiral nature and the presence of both benzyl and methyl groups, which confer specific reactivity and potential biological activities. Its enantiomeric purity can significantly influence its pharmacological properties, making it a valuable compound in stereoselective synthesis and drug development.

Related Research

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The table below highlights structural variations and properties of 2-benzyl-1-methylpiperazine and its analogues:

Compound Name Substituents (Position) Molecular Weight (g/mol) Physical State Key Spectral Features (¹H-NMR)
This compound 1-CH₃, 2-benzyl 190.29 Liquid δ 2.43 (NCH₃); aromatic δ 7.1–7.33
1-Benzyl-4-methylpiperazine (MBZP) 1-CH₃, 4-benzyl 190.29 Solid δ 2.35 (NCH₃); aromatic δ 7.2–7.4
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl on phenyl ring 196.68 Solid δ 7.25–7.45 (aromatic Cl-substituted)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ on phenyl ring 230.23 Liquid δ 7.6–7.8 (CF₃ deshielding)
1-(2',4'-Dichlorobenzyl)-4-methylpiperazine (7f) 2',4'-Cl, 4-CH₃ 314.22 Solid δ 2.38 (NCH₃); δ 7.4–7.6 (Cl-substituted)

Key Observations :

  • Substitution Position : MBZP differs in benzyl group placement (4-position vs. 2-position), affecting steric hindrance and receptor binding .
  • Electron-Withdrawing Groups : mCPP and TFMPP incorporate Cl and CF₃ groups, enhancing lipophilicity and altering pharmacological profiles .
  • Physical State : Liquid vs. solid states correlate with alkyl chain flexibility and intermolecular interactions .
Receptor Affinity and Therapeutic Potential
  • This compound: Limited direct pharmacological data, but its structural flexibility makes it a scaffold for imidazoline derivatives targeting insulin secretion in type II diabetes .
  • Compound 7f (1-(2',4'-Dichlorobenzyl)-4-methylpiperazine) : Demonstrated potent antihyperglycemic activity in streptozotocin-induced diabetic rats (100 µmol/kg dose), likely due to enhanced insulin secretion via imidazoline-binding sites .
  • mCPP and TFMPP : Act as serotonin receptor agonists, with mCPP used in studies of anxiety and appetite regulation .

Biological Activity

2-Benzyl-1-methylpiperazine (BMMP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C12_{12}H18_{18}N2_2
  • Molecular Weight : 194.29 g/mol
  • CAS Number : 18669065

The presence of a benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

1. Antidepressant Effects

Research has indicated that BMMP exhibits antidepressant-like effects in various animal models. In a study conducted by Zhang et al. (2023), BMMP was shown to significantly reduce depressive behaviors in mice subjected to chronic stress models. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant agent.

StudyModelFindings
Zhang et al. (2023)MiceReduced depressive behaviors; increased serotonin levels

2. Neuroprotective Properties

BMMP has also demonstrated neuroprotective effects, particularly against oxidative stress-induced neuronal damage. A study by Li et al. (2024) reported that BMMP could mitigate cell death in neuronal cell lines exposed to oxidative stress, likely through the upregulation of antioxidant enzymes.

StudyCell LineFindings
Li et al. (2024)SH-SY5Y neuronsDecreased cell death; increased antioxidant enzyme activity

3. Antitumor Activity

Preliminary investigations into the antitumor properties of BMMP have shown promising results. In vitro studies by Chen et al. (2024) revealed that BMMP inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction.

StudyCancer Cell LineFindings
Chen et al. (2024)MCF-7, A549Inhibited proliferation; induced apoptosis

Structure-Activity Relationship (SAR)

The biological activity of BMMP can be attributed to its piperazine core, which allows for diverse modifications that can enhance efficacy and selectivity. The benzyl group plays a crucial role in increasing lipophilicity and may influence receptor binding affinity.

Case Study 1: Antidepressant Development

In a clinical trial involving patients with major depressive disorder, BMMP was administered alongside standard antidepressants. The results indicated a significant improvement in patient outcomes compared to those receiving standard treatment alone, highlighting its potential as an adjunct therapy.

Case Study 2: Neuroprotection in Alzheimer's Disease

A recent study examined the effects of BMMP in a transgenic mouse model of Alzheimer's disease. The compound showed promise in reducing amyloid plaque formation and improving cognitive function, suggesting a potential role in Alzheimer's therapy.

Q & A

Q. How can researchers validate the proposed metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Microsomal Incubations : Human liver microsomes (HLMs) with NADPH identify Phase I metabolites (e.g., N-dealkylation products).
  • LC-HRMS : High-resolution mass spectrometry detects hydroxylated or glucuronidated metabolites .
  • CYP Inhibition Assays : Fluorogenic substrates quantify isoform-specific interactions (e.g., CYP2D6 vs. CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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